

Spectroscopic Profile of 3-Fluoro-5-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-Fluoro-5-hydroxybenzoic acid** (CAS 860296-12-4). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally related molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of **3-Fluoro-5-hydroxybenzoic acid** in research and development settings.

Molecular Structure and Predicted Spectroscopic Data

3-Fluoro-5-hydroxybenzoic acid is an aromatic carboxylic acid containing a fluorine and a hydroxyl substituent on the benzene ring. Its structure dictates a unique spectroscopic fingerprint.

Chemical Structure:

The following tables summarize the predicted quantitative data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0	br s	-	COOH
~10.0	br s	-	OH
~7.3	ddd	$J \approx 8.5, 2.5, 2.5$	H-4
~7.1	t	$J \approx 2.5$	H-2
~6.9	ddd	$J \approx 8.5, 2.5, 2.5$	H-6

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The protons on the aromatic ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~166	C=O
~163 (d, $^1\text{JCF} \approx 245$ Hz)	C-3
~158 (d, $^3\text{JCF} \approx 10$ Hz)	C-5
~133 (d, $^3\text{JCF} \approx 10$ Hz)	C-1
~115 (d, $^2\text{JCF} \approx 22$ Hz)	C-4
~112 (d, $^4\text{JCF} \approx 3$ Hz)	C-6
~108 (d, $^2\text{JCF} \approx 25$ Hz)	C-2

Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (^1JCF). Other carbons in proximity to the fluorine will also show smaller C-F couplings.

Table 3: Predicted IR Absorption Data (Solid, KBr or ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~3200	Broad, Medium	O-H stretch (Phenolic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid/Phenol)
~1150	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
156	High	[M] ⁺ (Molecular ion)
139	Medium	[M - OH] ⁺
111	High	[M - COOH] ⁺
83	Medium	[C ₅ H ₄ F] ⁺
77	Medium	[C ₆ H ₅] ⁺ (from rearrangement)

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like **3-Fluoro-5-hydroxybenzoic acid** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of pure **3-Fluoro-5-hydroxybenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
- Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.
- Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

- Background Scan: Perform a background scan with a clean and empty ATR crystal to account for atmospheric and instrument absorptions.
- Sample Application: Place a small amount of the solid **3-Fluoro-5-hydroxybenzoic acid** onto the ATR crystal.

- Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.

KBr Pellet Method:

- Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.
- Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Sample Scan: Acquire the IR spectrum.
- Data Analysis: Identify the characteristic absorption peaks.

Mass Spectrometry (MS)

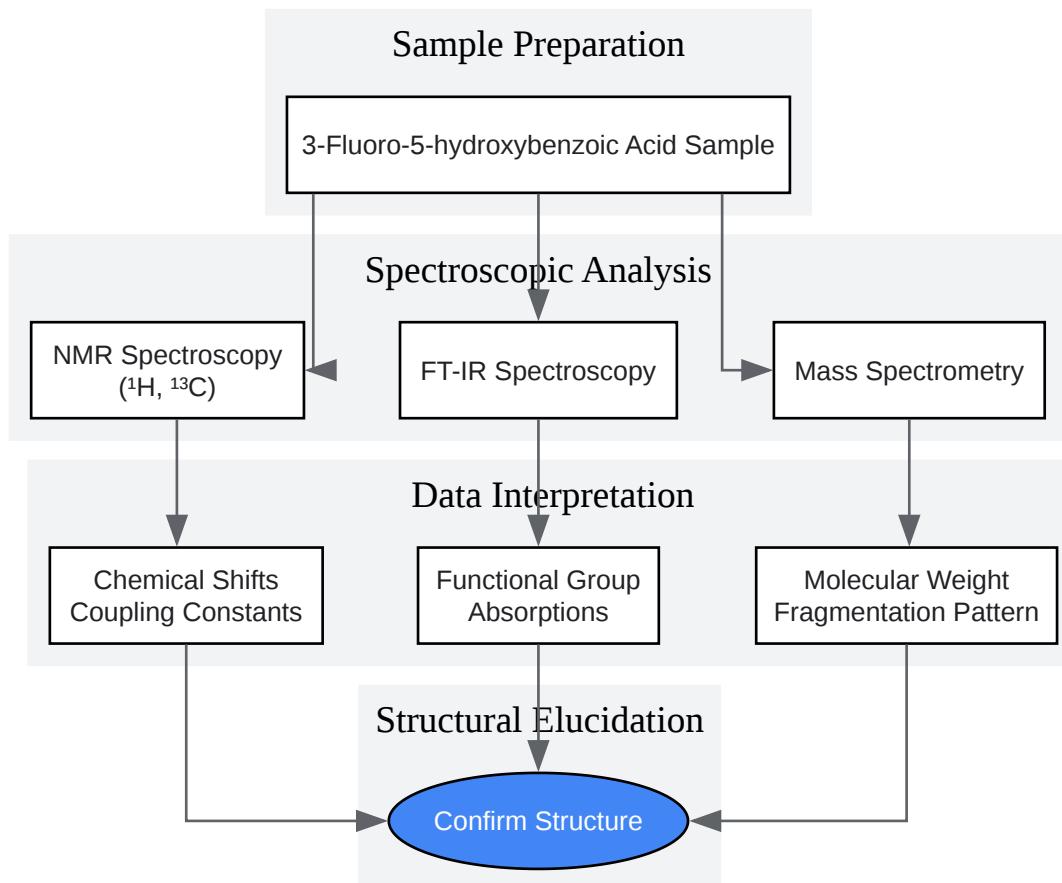
A general protocol for obtaining the mass spectrum of a benzoic acid derivative is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, direct insertion or a heated probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.

- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow and Data Integration

The combination of NMR, IR, and MS provides a powerful and complementary approach for the unambiguous structural elucidation and purity assessment of **3-Fluoro-5-hydroxybenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the typical workflow, starting from the sample, through the different spectroscopic analyses, to the interpretation of the data for the final structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.

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